H-Ala-Pro-Val-EDANS is a synthetic compound featuring a sequence of amino acids and a fluorophore. This compound is significant in biochemical research, particularly in the study of enzyme kinetics and peptide interactions. It is classified as a fluorogenic peptide substrate, which means it can emit fluorescence upon enzymatic cleavage, making it useful in various assays.
The compound is derived from standard amino acids: alanine, proline, and valine, along with the fluorophore EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid). H-Ala-Pro-Val-EDANS falls under the category of fluorogenic substrates used in enzyme assays, particularly for matrix metalloproteinases and other proteolytic enzymes .
The synthesis of H-Ala-Pro-Val-EDANS typically employs solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. This technique allows for the sequential addition of amino acids to a growing chain attached to a solid support.
H-Ala-Pro-Val-EDANS has a molecular formula of with a molecular weight of approximately 1347.43 g/mol. The structure consists of three amino acids linked by peptide bonds to the EDANS fluorophore.
The compound's structure can be represented as follows:
H-Ala-Pro-Val-EDANS is primarily involved in enzymatic reactions where it serves as a substrate for proteases. Upon cleavage by specific enzymes, it releases the EDANS fluorophore, resulting in an increase in fluorescence that can be quantitatively measured.
The mechanism of action involves the substrate binding to the active site of an enzyme, leading to hydrolysis of the peptide bond between proline and valine. This cleavage releases the EDANS group, which results in an increase in fluorescence.
The fluorescence intensity correlates with enzyme concentration and activity, allowing for quantification in various assays .
Relevant data indicate that modifications to the peptide sequence can influence solubility and stability, which are critical factors in assay design .
H-Ala-Pro-Val-EDANS has several scientific applications:
H-Ala-Pro-Val-EDANS exemplifies a class of protease detection tools known as Internally Quenched Fluorescent (IQF) peptides. These substrates integrate a fluorophore-quencher pair linked by a specific peptide sequence recognized by the target protease. The tripeptide sequence Ala-Pro-Val serves as the proteolytic cleavage site, strategically positioned between the EDANS fluorophore and a complementary quencher molecule (typically attached to the N-terminus, e.g., DABCYL). In the intact substrate, the close spatial proximity (typically 1-10 nm) ensures efficient energy transfer from the excited EDANS donor to the quencher acceptor, resulting in minimal background fluorescence. Proteolytic cleavage disrupts this proximity, separating the fluorophore from the quencher and allowing a detectable fluorescence increase proportional to enzyme activity. The choice of Ala-Pro-Val as the linker sequence is critical and is often derived from combinatorial screening or known protease specificity profiles to ensure selective hydrolysis by target enzymes like elastase or specific matrix metalloproteinases (MMPs). The peptide's length and amino acid composition significantly influence both the quenching efficiency and the enzymatic cleavage kinetics [1] [6] [10].
Table 1: Key Design Elements of IQF Peptides Exemplified by H-Ala-Pro-Val-EDANS
Design Element | Role in IQF Substrate | Implementation in H-Ala-Pro-Val-EDANS |
---|---|---|
Fluorophore | Emits detectable signal upon separation from quencher after cleavage. High quantum yield desirable. | EDANS (5-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid) attached to C-terminus. |
Quencher | Absorbs energy from excited fluorophore via FRET when in proximity, suppressing fluorescence. | DABCYL or Dnp typically attached to N-terminus of the peptide sequence. |
Peptide Linker Sequence | Contains the specific cleavage site recognized by the target protease. Determines substrate specificity. | Ala-Pro-Val sequence designed for cleavage by specific proteases (e.g., elastase, MMPs). |
Linker Length | Optimal distance (typically 6-20 Å) between fluorophore and quencher ensures efficient FRET quenching. | Tripeptide spacer provides suitable distance for pre-cleavage quenching. |
The quenching mechanism between EDANS and quenchers like DABCYL or Dnp (2,4-Dinitrophenyl) is primarily governed by Förster Resonance Energy Transfer (FRET). EDANS, excited at ~340 nm, exhibits an emission spectrum peaking around 490 nm. DABCYL possesses a broad absorption spectrum (λmax ~463 nm) with high extinction coefficient (log ε ~4.37), creating significant overlap with EDANS emission—a prerequisite for efficient FRET. Studies using Stern-Volmer analysis confirm that the EDANS/DABCYL pair undergoes dynamic quenching. This is evidenced by a linear Stern-Volmer plot (F₀/F = 1 + KSV[Q]) when measuring the quenching of free EDANS fluorescence by increasing concentrations of DABCYL. The Stern-Volmer constant (KSV) and the quenching rate constant (Kq) are high for this pair, indicating efficient collisional quenching or energy transfer when held in proximity within the intact peptide substrate. While FRET is dominant, contributions from static quenching via potential π-π stacking or hydrogen bonding interactions between EDANS and DABCYL/Dnp cannot be entirely ruled out, especially within the constrained peptide structure, and may contribute to the overall quenching efficiency observed in uncleaved substrates like DABCYL-(X)n-Ala-Pro-Val-EDANS. The Ala-Pro-Val sequence provides the structural scaffold positioning these moieties optimally [2] [6] [7].
The intramolecular quenching efficiency in H-Ala-Pro-Val-EDANS-based substrates is critically dependent on the spectral overlap integral (J(λ)) between the EDANS emission spectrum and the absorption spectrum of the quencher (DABCYL or Dnp). Quantitative analysis reveals a Stokes shift of approximately 154 nm for EDANS in buffer (pH 7.5). The emission maximum at 490 nm significantly overlaps with the intense absorption band of DABCYL centered at 463 nm. This overlap satisfies the Förster distance (R₀) requirement, calculated at ~3.3 nm for the EDANS/DABCYL pair. The R₀ represents the distance at which FRET efficiency is 50%. Within the intact tripeptide substrate Ala-Pro-Val-EDANS/DABCYL, the physical separation between EDANS and the quencher is well within the range where R₀⁶ dominates the distance dependence (Energy Transfer Efficiency = 1 / [1 + (r/R₀)⁶]). Consequently, quenching efficiencies often exceed 95% in the uncleaved state. Upon proteolytic cleavage after the Val residue (or within the Ala-Pro-Val sequence, depending on the specific enzyme), the critical distance increase between EDANS and the quencher fragments drastically reduces FRET efficiency, leading to a robust increase in EDANS fluorescence intensity (typically monitored at λex 340 nm, λem 490 nm). This high signal-to-noise ratio makes H-Ala-Pro-Val-EDANS a highly sensitive component within FRET substrates for continuous, real-time monitoring of protease kinetics [2] [6] [10].
Table 2: Spectral Characteristics and FRET Efficiency Parameters of EDANS/Quencher Pairs
Parameter | EDANS | EDANS + DABCYL | EDANS + Dnp |
---|---|---|---|
Absorption λmax (nm) | 336 (ε ~5,900 M⁻¹cm⁻¹) | DABCYL: 463 (log ε ~4.37) | Dnp: 363 & shoulder ~410 nm |
Emission λmax (nm) | 490 (ΦF ~0.13) | - | - |
Stokes Shift (nm) | ~154 | - | - |
Spectral Overlap (J(λ)) | High | Moderate | |
Förster Distance (R₀) | ~3.3 nm | ~2.5-3.0 nm (estimated) | |
Quenching Mechanism | - | Dynamic (FRET dominant) | Dynamic (FRET) |
Typical Quenching Efficiency in Intact Peptide | - | >95% | 80-95% |
The incorporation of the Ala-Pro-Val-EDANS motif into larger peptide sequences creates highly specific protease sensors. For instance, the FRET substrate Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-EDANS is a well-established and sensitive tool for continuously assaying caspase-1 activity (Km = 11.4 µM, kcat = 0.79 s⁻¹), facilitating the screening of inhibitory compounds for inflammatory conditions. Similarly, substrates like DABCYL-Leu-Ala-Arg-Val-Glu-EDANS mimic cleavage sites for enzymes like ulilysin. The Ala-Pro-Val sequence itself is often targeted by elastases (e.g., human neutrophil elastase - HNE) and specific matrix metalloproteinases (MMPs). The high sensitivity of the EDANS signal upon cleavage allows for real-time kinetic measurements (kcat/KM) of enzyme activity even in complex biological samples like sputum from cystic fibrosis patients, where HNE activity is pathologically elevated. Furthermore, the compatibility of these substrates with high-throughput screening (HTS) formats makes them invaluable in pharmaceutical research for identifying and characterizing novel protease inhibitors as potential therapeutics for cancer, inflammatory diseases, and infections. The change in fluorescence polarization or intensity ratio (in dual-fluorescent acceptor systems) provides robust readouts adaptable to automated platforms [6] [9] [10].
Table 3: Representative Protease Substrates Incorporating the Ala-Pro-Val-EDANS Motif
FRET Substrate | Target Protease(s) | Primary Application | Key Characteristics |
---|---|---|---|
Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-EDANS | Caspase-1 | Screening caspase-1 inhibitors; Inflammation research | Km = 11.4 µM, kcat = 0.79 s⁻¹; Continuous assay |
DABCYL-[Linker]-Ala-Pro-Val-EDANS | Elastase (e.g., HNE), Some MMPs | Quantifying elastase activity in biofluids; Drug screening | High sensitivity; Used in sputum analysis for cystic fibrosis |
DABCYL-Leu-Ala-Arg-Val-Glu-EDANS | Ulilysin | Studying archaeal proteases; Enzyme mechanism | Mimics pro-ulilysin cleavage site |
DABCYL-Glu-Val-Tyr-Ala-Val-Glu-Ser-EDANS | Photorhabdus PrtA peptidase | Characterizing bacterial metalloprotease specificity | Highly sensitive for Photorhabdus PrtA (kcat/KM=2.3×10⁶ s⁻¹M⁻¹) |
DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS | Xenorhabdus PrtA peptidase | Characterizing bacterial metalloprotease specificity | Specific for Xenorhabdus PrtA (kcat/KM=5.1×10⁴ s⁻¹M⁻¹) |
While EDANS/DABCYL is a widely used and effective pair in substrates like H-Ala-Pro-Val-EDANS, other fluorophore-quencher combinations offer different advantages. Mca/Dnp (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is highly sensitive for many MMPs due to Mca's higher quantum yield (ΦF ~0.49 vs EDANS' ~0.13) and larger Stokes shift, but EDANS remains preferred for certain applications due to its chemical stability and compatibility with standard optical systems (e.g., argon-ion laser excitation at 340-360 nm). Compared to Trp/Dnp pairs, EDANS/DABCYL offers significantly better signal-to-noise ratios due to more efficient quenching and the elimination of intrinsic protein fluorescence interference (Trp excitation ~280 nm overlaps with many biological components). For advanced applications requiring minimized background, time-resolved FRET (TR-FRET) pairs like Eu³⁺-chelate/QSY-7 are employed, leveraging long-lived lanthanide fluorescence to delay measurement and avoid short-lived autofluorescence. However, EDANS-based substrates like those containing Ala-Pro-Val-EDANS provide a robust, cost-effective, and highly sensitive solution for most conventional continuous protease assays in biochemical and cell-based systems [1] [6] [10].
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